

Physical and chemical properties of 4-(2-Pyridyl)benzyl Bromide

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Compound of Interest

Compound Name: 2-(4-Bromomethylphenyl)pyridine

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An In-Depth Technical Guide to 4-(2-Pyridyl)benzyl Bromide

Introduction

4-(2-Pyridyl)benzyl Bromide is a bifunctional organic compound of significant interest to the chemical research community, particularly those in medicinal chemistry and materials science. Structurally, it integrates a reactive benzylic bromide moiety with a chelating pyridyl group. This unique combination makes it a versatile building block for synthesizing complex molecular architectures. The benzyl bromide component serves as a potent electrophile for introducing the pyridylbenzyl group into a target molecule, a common strategy in the development of pharmaceutical agents and ligands for catalysis. The pyridine ring, with its basic nitrogen atom, provides a site for coordination to metal centers, hydrogen bonding, or further functionalization.

This guide offers a comprehensive overview of the core physical and chemical properties of 4-(2-Pyridyl)benzyl Bromide, provides insights into its reactivity and synthesis, details a practical experimental protocol, and outlines essential safety considerations for its handling.

Physicochemical and Spectroscopic Properties

Precise experimental data for 4-(2-Pyridyl)benzyl Bromide is not widely published. Therefore, the properties are estimated based on the well-characterized parent compounds, benzyl bromide and 2-benzylpyridine, and general chemical principles.

Physical and Chemical Data

The key properties are summarized in the table below. It is important to note that benzylic bromides are generally crystalline solids or high-boiling liquids and are known lacrymators.

Property	Value / Description	Source / Rationale
Chemical Formula	<chem>C12H10BrN</chem>	Derived from structure
Molecular Weight	248.12 g/mol	Calculated from formula
IUPAC Name	2-(4-(Bromomethyl)phenyl)pyridine	Standard nomenclature
Appearance	Expected to be a colorless to pale yellow solid or liquid.	Analogy with similar compounds like 4-bromobenzyl bromide (m.p. 62-64 °C) [1] and benzyl bromide (liquid).
Solubility	Soluble in common organic solvents (e.g., DCM, THF, Acetone, Acetonitrile). Slightly soluble in water, with slow decomposition.	Based on the properties of benzyl bromide [2] .
Stability	Moisture-sensitive; slowly hydrolyzes in the presence of water. Light-sensitive. Should be stored in a cool, dry, dark place under an inert atmosphere.	General stability of benzylic halides.
Boiling Point	> 200 °C (with potential decomposition)	Extrapolated from benzyl bromide's boiling point (201 °C). The addition of the pyridyl group would increase it further.
Melting Point	Not definitively reported; likely a low-melting solid.	Analogy with substituted benzyl bromides. For instance, 4-nitrobenzyl bromide has a melting point of 98-100 °C.

Spectroscopic Profile

The spectroscopic data provides the structural fingerprint of the molecule. While a definitive spectrum requires experimental measurement, the expected characteristics are as follows:

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different environments.
 - Benzylic Protons (-CH₂Br): A characteristic singlet peak around δ 4.5-4.7 ppm. This region is typical for protons on a carbon adjacent to both an aromatic ring and a bromine atom. The ¹H NMR spectrum for benzyl bromide shows this peak at ~4.5 ppm[3].
 - Aromatic Protons (Phenyl Ring): Two doublets in the δ 7.3-7.6 ppm range, characteristic of a 1,4-disubstituted benzene ring.
 - Aromatic Protons (Pyridyl Ring): Four signals in the δ 7.2-8.7 ppm range. The proton adjacent to the nitrogen (position 6) will be the most downfield shifted.
- ¹³C NMR Spectroscopy:
 - Benzylic Carbon (-CH₂Br): A signal around δ 30-35 ppm.
 - Aromatic Carbons: Multiple signals in the δ 120-160 ppm range, corresponding to the carbons of the phenyl and pyridyl rings.
- Mass Spectrometry (EI):
 - The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
 - A prominent peak would be observed at m/z = 168, corresponding to the loss of the bromine radical (M - Br)⁺, which forms the stable 4-(2-pyridyl)benzyl cation.
- Infrared (IR) Spectroscopy:
 - C-Br Stretch: A peak in the 600-700 cm⁻¹ region.

- Aromatic C=C and C=N Stretches: Multiple sharp peaks in the 1400-1600 cm^{-1} range.
- Aromatic C-H Stretch: Signals above 3000 cm^{-1} .
- Aliphatic C-H Stretch (-CH₂-): Signals just below 3000 cm^{-1} .

Synthesis and Reactivity

Synthesis

A common and direct method for synthesizing 4-(2-Pyridyl)benzyl Bromide is through the free-radical bromination of its precursor, 4-(2-pyridyl)toluene. This reaction is typically initiated by light or a radical initiator, such as AIBN (azobisisobutyronitrile), using a brominating agent like N-Bromosuccinimide (NBS).

Reaction Scheme: 4-(2-pyridyl)toluene + NBS \rightarrow 4-(2-Pyridyl)benzyl Bromide + Succinimide

This method is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. Similar procedures are well-established for the synthesis of other benzyl bromides[4][5].

Chemical Reactivity

The reactivity of 4-(2-Pyridyl)benzyl Bromide is dominated by the electrophilic nature of the benzylic carbon.

Nucleophilic Substitution (S_n2 Reaction)

As a primary benzylic halide, it is an excellent substrate for S_n2 reactions. The carbon-bromine bond is polarized, making the benzylic carbon highly susceptible to attack by a wide range of nucleophiles. The rate of reaction is enhanced by the stability of the S_n2 transition state, which benefits from conjugation with the adjacent phenyl ring.

Common nucleophiles include:

- Amines (N-Alkylation): Primary and secondary amines react readily to form the corresponding secondary and tertiary amines.

- Alcohols/Phenols (O-Alkylation): In the presence of a base, alcohols and phenols are converted to ethers (Williamson ether synthesis).
- Thiols (S-Alkylation): Thiolates are excellent nucleophiles and react rapidly to form thioethers.
- Carboxylates (Esterification): Carboxylate salts can be alkylated to form esters.

The general mechanism for the S_N2 reaction is depicted below.

Caption: Generalized S_N2 reaction mechanism for 4-(2-Pyridyl)benzyl Bromide.

Quaternization of Pyridine (Menschutkin Reaction)

The nitrogen atom of the pyridine ring is also nucleophilic and can react with another molecule of 4-(2-Pyridyl)benzyl Bromide, particularly under heating, to form a quaternary pyridinium salt. This is an example of the Menschutkin reaction.^{[6][7][8]} This potential side reaction should be considered when designing syntheses where the pyridine nitrogen is intended to remain unreacted.

Experimental Protocol: N-Benzylation of Aniline

This section provides a validated, step-by-step protocol for the synthesis of N-(4-(2-pyridyl)benzyl)aniline, demonstrating a typical application of 4-(2-Pyridyl)benzyl Bromide as an alkylating agent.

Objective: To synthesize N-(4-(2-pyridyl)benzyl)aniline via S_N2 reaction.

Materials and Reagents

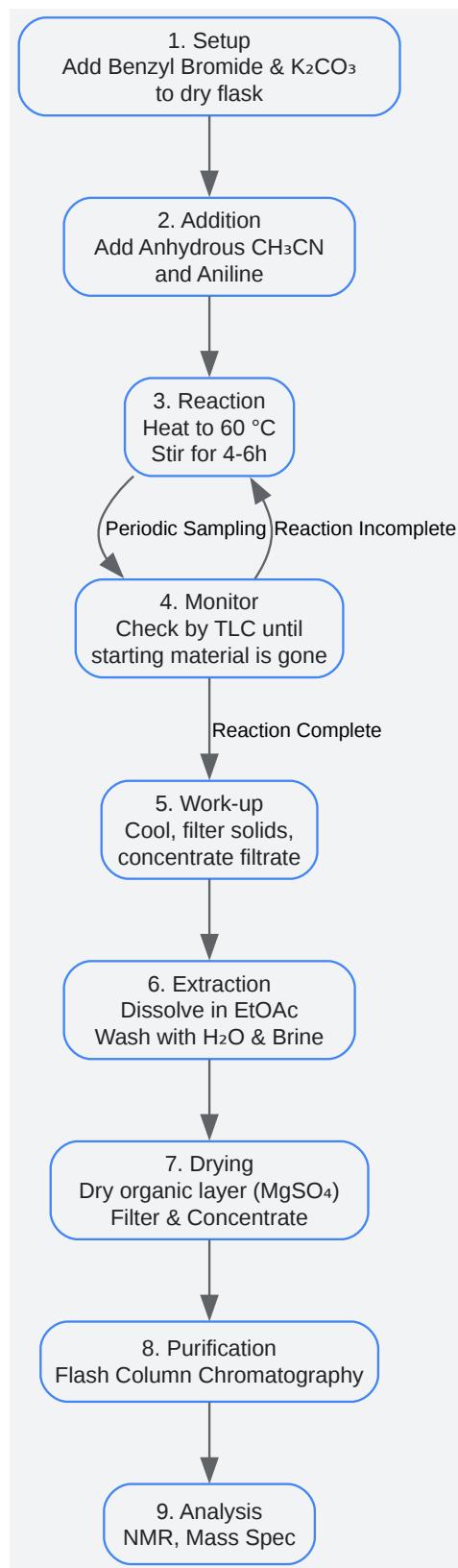
- 4-(2-Pyridyl)benzyl Bromide (1.0 eq)
- Aniline (1.1 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (2.0 eq)
- Acetonitrile (CH_3CN), anhydrous
- Ethyl Acetate ($EtOAc$)

- Hexanes
- Brine (saturated NaCl solution)
- Magnesium Sulfate (MgSO₄), anhydrous
- Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
- Silica gel for column chromatography

Step-by-Step Methodology

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2-Pyridyl)benzyl Bromide (e.g., 248 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).
 - Causality: The flask must be dry to prevent hydrolysis of the benzyl bromide. K₂CO₃ is a mild inorganic base used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
- Solvent and Reagent Addition: Add anhydrous acetonitrile (10 mL) to the flask. Stir the suspension for 5 minutes. Add aniline (102 mg, 1.1 mmol) to the mixture via syringe.
 - Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the S_N2 mechanism without interfering with the reaction. A slight excess of aniline ensures the complete consumption of the limiting benzyl bromide.
- Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours.
 - Causality: Moderate heating increases the reaction rate. The progress should be monitored to avoid the formation of the double-benzylated byproduct.
- Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). Visualize spots under UV light (254 nm). The reaction is complete when the spot corresponding to 4-(2-Pyridyl)benzyl Bromide has disappeared.
 - Trustworthiness: TLC provides a real-time, self-validating check on the reaction's status, preventing premature workup or unnecessary heating.

- Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of ethyl acetate. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
 - Causality: This removes the inorganic base and excess solvent.
- Extraction: Dissolve the crude residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
 - Causality: Washing with water removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
 - Causality: MgSO₄ removes residual water from the organic solvent.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
 - Causality: Chromatography separates the desired product from unreacted aniline and any byproducts, yielding the pure compound.
- Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

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Caption: Experimental workflow for the N-benzylation of aniline.

Safety and Handling

As a derivative of benzyl bromide, 4-(2-Pyridyl)benzyl Bromide must be handled with significant caution. Benzyl halides are potent lachrymators, meaning they cause severe eye irritation and tearing.[9]

- Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear safety goggles (or a face shield), a lab coat, and chemical-resistant gloves (nitrile gloves are generally suitable for incidental contact).[9]
- Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10][11] In case of accidental contact, flush the affected area with copious amounts of water immediately and seek medical attention.
- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, light, and incompatible materials such as strong bases and oxidizing agents.[9]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Applications in Research and Drug Development

The dual functionality of 4-(2-Pyridyl)benzyl Bromide makes it a valuable intermediate in several research areas:

- Ligand Synthesis: The pyridyl group is a classic coordinating moiety for a wide range of transition metals. By attaching this molecule to other structures, researchers can design novel ligands for applications in homogeneous catalysis, such as in cross-coupling reactions or asymmetric synthesis.
- Medicinal Chemistry: The 2-pyridylphenyl motif is present in various biologically active molecules. This compound serves as a key starting material to introduce this scaffold, enabling the synthesis of new chemical entities for screening as potential drug candidates.
- Materials Science: The ability of the pyridine nitrogen to be quaternized or to form strong hydrogen bonds allows for the incorporation of this unit into supramolecular assemblies,

polymers, or ionic liquids.

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